molecular formula C11H19N3 B13082118 1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine

1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13082118
M. Wt: 193.29 g/mol
InChI Key: RQFIGGFWJOGSEQ-UHFFFAOYSA-N
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Description

1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the 3-methylcyclohexyl group: This step involves the alkylation of the pyrazole ring with a 3-methylcyclohexyl halide (e.g., bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Corresponding oxides or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclohexene: A related compound with a similar cyclohexyl structure but lacking the pyrazole ring.

    3-Methylcyclohexene: Another related compound with a different position of the methyl group on the cyclohexyl ring.

Uniqueness

1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both the pyrazole ring and the 3-methylcyclohexyl group. This combination can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-[(3-methylcyclohexyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-9-3-2-4-10(7-9)8-14-6-5-11(12)13-14/h5-6,9-10H,2-4,7-8H2,1H3,(H2,12,13)

InChI Key

RQFIGGFWJOGSEQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)CN2C=CC(=N2)N

Origin of Product

United States

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